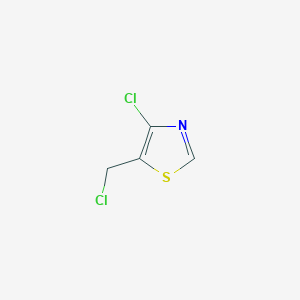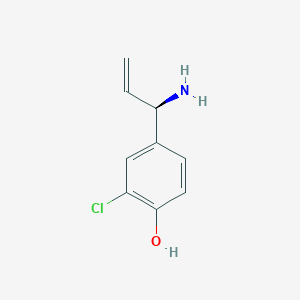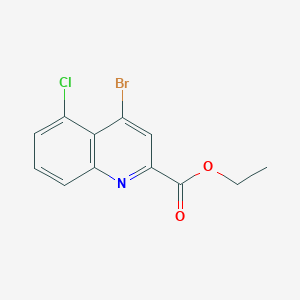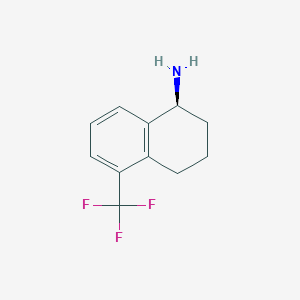
4-(2-Phenylpyridin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenylpyridin-3-yl)benzoic acid is an organic compound with the molecular formula C18H13NO2. It features a benzoic acid moiety attached to a phenylpyridine structure, making it a compound of interest in various fields of scientific research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpyridin-3-yl)benzoic acid typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of phenylpyridine is coupled with a halogenated benzoic acid under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(2-Phenylpyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
科学的研究の応用
4-(2-Phenylpyridin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-(2-Phenylpyridin-3-yl)benzoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-(2-Hydroxypyridin-3-yl)benzoic acid: Similar in structure but with a hydroxyl group instead of a phenyl group.
4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Contains a pyrrolo[2,3-b]pyridine ring instead of a pyridine ring.
Uniqueness
4-(2-Phenylpyridin-3-yl)benzoic acid is unique due to its specific combination of a phenylpyridine moiety with a benzoic acid group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C18H13NO2 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
4-(2-phenylpyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C18H13NO2/c20-18(21)15-10-8-13(9-11-15)16-7-4-12-19-17(16)14-5-2-1-3-6-14/h1-12H,(H,20,21) |
InChIキー |
LXCFWQUIRJLLCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


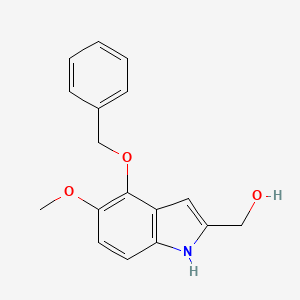
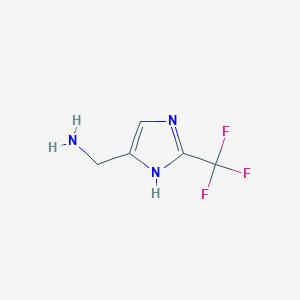
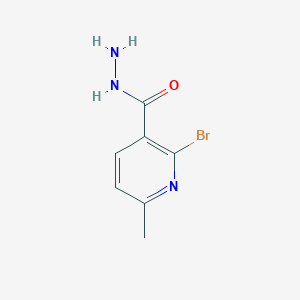
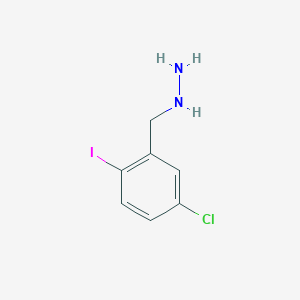
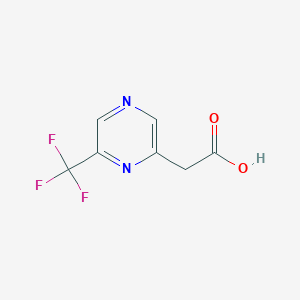
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)


